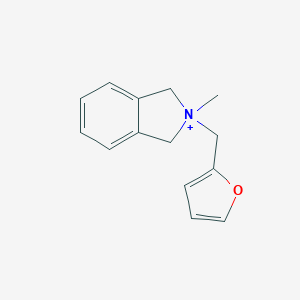![molecular formula C24H24N4OS B458916 4,4-dimethyl-8-phenyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene CAS No. 384803-37-6](/img/structure/B458916.png)
4,4-dimethyl-8-phenyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-dimethyl-8-phenyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure. This compound features a combination of pyrrolidine, oxa, and thia rings, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-8-phenyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which is then fused with other heterocyclic components under controlled conditions. Common reagents used in these reactions include trifluoroacetic acid and phenols . The reaction conditions often involve room temperature stirring and the use of solvents like benzene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4-dimethyl-8-phenyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, phenols, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
4,4-dimethyl-8-phenyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4-dimethyl-8-phenyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are known for their biological activities.
Pyrimidine Derivatives: These compounds also contain nitrogen heterocycles and exhibit significant pharmacological properties.
Uniqueness
What sets 4,4-dimethyl-8-phenyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene apart is its unique tetracyclic structure, which combines multiple heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential for various applications in scientific research.
Propiedades
Número CAS |
384803-37-6 |
|---|---|
Fórmula molecular |
C24H24N4OS |
Peso molecular |
416.5g/mol |
Nombre IUPAC |
4,4-dimethyl-8-phenyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C24H24N4OS/c1-24(2)12-16-17(13-29-24)19(15-8-4-3-5-9-15)27-23-18(16)20-21(30-23)22(26-14-25-20)28-10-6-7-11-28/h3-5,8-9,14H,6-7,10-13H2,1-2H3 |
Clave InChI |
ZRHIEDUSZRJLKZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)N5CCCC5)C6=CC=CC=C6)C |
SMILES canónico |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)N5CCCC5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-allyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458838.png)
![2-[2-(1-Pyrrolidinyl)ethyl]isoindoline](/img/structure/B458839.png)







![N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine](/img/structure/B458853.png)

![4-(4-methoxyphenyl)-N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B458856.png)
